molecular formula C9H12N6O2 B1402003 N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide CAS No. 1379811-56-9

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide

Cat. No.: B1402003
CAS No.: 1379811-56-9
M. Wt: 236.23 g/mol
InChI Key: LZUVDCBBUFSLHY-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula C9H12N6O2 and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an imidodicarbonimidic diamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide typically involves the reaction of 4-methyl-3-nitroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4-methyl-3-aminophenylimidodicarbonimidic diamide.

    Substitution: Various substituted phenylimidodicarbonimidic diamides depending on the electrophile used.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and imidodicarbonimidic diamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(diaminomethylidene)-2-(4-methyl-3-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-5-2-3-6(4-7(5)15(16)17)13-9(12)14-8(10)11/h2-4H,1H3,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUVDCBBUFSLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183948
Record name Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-56-9
Record name Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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